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Abstract
Pik-75, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase

(PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable

selectivity for the p110α isoform. This technical guide provides a comprehensive overview of

the discovery and development history of Pik-75, detailing its mechanism of action, key

experimental findings, and the methodologies employed in its characterization. Despite its

promise in preclinical studies, challenges including off-target effects and poor in vivo stability

ultimately precluded its clinical development. This document serves as a detailed resource for

researchers in the fields of kinase inhibition and drug discovery, offering insights into the

evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.

Discovery and Development History
The discovery of Pik-75 is rooted in the broader effort to develop selective inhibitors of the

PI3K family, particularly the p110α isoform (PIK3CA), which is frequently mutated in human

cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation

of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110α

inhibitors. This research identified Pik-75 as a lead compound with potent inhibitory activity.

Subsequent characterization, notably by Knight et al. in 2006, positioned Pik-75 within a

pharmacological map of the PI3K family, highlighting its selectivity for p110α. However, these
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studies also began to reveal a more complex pharmacological profile, including potent

inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that

Pik-75 also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to

its cytotoxic effects. While Pik-75 demonstrated efficacy in preclinical models of glioma and

mantle cell lymphoma, its development was ultimately halted due to its broad target profile,

overall toxicity, and lack of in vivo stability.

Mechanism of Action
Pik-75 exerts its biological effects through the inhibition of multiple key signaling kinases.

2.1. PI3K Pathway Inhibition

The primary mechanism of action of Pik-75 is the inhibition of the catalytic activity of PI3K, with

a strong preference for the p110α isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a

family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating

important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

These second messengers recruit and activate downstream effectors, most notably the

serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that

promote cell survival, growth, and proliferation.

By inhibiting p110α, Pik-75 blocks the production of PIP3, leading to a dose-dependent

decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt

signaling pathway is a central component of Pik-75's anti-proliferative and pro-apoptotic

effects.
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Figure 1: Pik-75 Inhibition of the PI3K/Akt Signaling Pathway.

2.2. Off-Target Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1354059?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond its effects on PI3K, Pik-75 has been shown to potently inhibit other kinases, which

contributes to its complex biological activity.

DNA-Dependent Protein Kinase (DNA-PK): Pik-75 is a potent inhibitor of DNA-PK, a key

enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break

repair.[1]

Cyclin-Dependent Kinase 9 (CDK9): Pik-75 has been identified as a dual inhibitor of PI3K

and CDK9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-

TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1.

Inhibition of CDK9 by Pik-75 leads to the downregulation of Mcl-1, promoting apoptosis.[6]

These off-target activities, particularly the dual inhibition of PI3K and CDK9, are thought to

contribute to the potent induction of apoptosis observed with Pik-75 treatment in various

cancer cell lines.[4][7]

Quantitative Data Summary
The inhibitory activity of Pik-75 against various kinases has been determined in numerous

studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Pik-75 against PI3K Isoforms

PI3K Isoform IC50 (nM) Reference

p110α 5.8 [1][2]

p110β 1300 [1][2]

p110γ 76 [1][2]

p110δ 510 [1]

Table 2: In Vitro Inhibitory Activity of Pik-75 against Other Kinases
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Kinase IC50 (nM) Reference

DNA-PK 2 [1]

CDK9 - [4][5]

mTOR - [2]

Table 3: Cellular Activity of Pik-75

Cell Line Assay IC50 (nM) Reference

CHO-IR Akt Phosphorylation 78 [3]

Mino (MCL) Cell Viability 1.5 - 10.9 [4]

Rec-1 (MCL) Cell Viability 1.5 - 10.9 [4]

Key Experimental Protocols
4.1. PI3K Enzyme Activity Assay (Radioactive)

This protocol describes a method to determine the enzymatic activity of PI3K by measuring the

incorporation of radioactive phosphate into a lipid substrate.
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Start

Prepare Reaction Mix:
- 20 mM HEPES, pH 7.5

- 5 mM MgCl2
- 180 µM Phosphatidylinositol

Add Pik-75 (or vehicle)

Add PI3K Enzyme

Start Reaction:
Add 100 µM ATP

(containing [γ-32P]ATP)

Incubate at Room Temp
for 30 minutes

Stop Reaction:
Add 50 µL of 1 M HCl

Extract Phospholipids:
- 100 µL Chloroform/Methanol (1:1)

- 250 µL 2 M KCl

Quantify Radioactivity:
Liquid Scintillation Counting

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling -
PMC [pmc.ncbi.nlm.nih.gov]

3. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1
expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as
potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5. promega.de [promega.de]

6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Pik-75: A Technical Guide to its Discovery,
Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354059#pik-75-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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